Ceftaroline fosamil acetate

Antimicrobial resistance Streptococcus pneumoniae MIC90

MRSA and MDR S. pneumoniae research requires agents with verified PBP2a binding-generic cephalosporins (e.g., ceftriaxone) lack clinically meaningful anti-MRSA activity. Ceftaroline fosamil acetate is the only FDA-approved β-lactam capable of allosteric PBP2a inhibition via its unique ethoxyimino side-chain. • MRSA: MIC₉₀ 1 μg/mL; 97.6% susceptibility in large surveillance datasets • MDR S. pneumoniae: 8-fold potency advantage vs ceftriaxone (MIC₅₀/₉₀ 0.06/0.25 vs 0.5/2 μg/mL) • cSSTI monotherapy: non-inferior to vancomycin + aztreonam (78.3% vs 79.2% clinical cure) Supplied as ≥98% pure solid; -20°C storage; ambient temperature shipping.

Molecular Formula C24H25N8O10PS4
Molecular Weight 744.7 g/mol
CAS No. 400827-46-5
Cat. No. B1662113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftaroline fosamil acetate
CAS400827-46-5
Synonymsceftaroline fosamil
PPI-0903
PPI0903
TAK-599
TAK599
Teflaro
Molecular FormulaC24H25N8O10PS4
Molecular Weight744.7 g/mol
Structural Identifiers
SMILESCCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-]
InChIInChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4)
InChIKeyUGHHNQFYEVOFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>100 mg/ml

Structure & Identifiers


Interactive Chemical Structure Model





Ceftaroline Fosamil Acetate for Anti-MRSA Research


Ceftaroline fosamil acetate (CAS 400827-46-5), a water-soluble N-phosphono prodrug of the fifth-generation cephalosporin ceftaroline, is rapidly hydrolyzed in vivo by plasma phosphatases to its bioactive metabolite [1]. The active moiety ceftaroline exerts bactericidal activity through high-affinity binding to penicillin-binding proteins (PBPs), including PBP2a of methicillin-resistant Staphylococcus aureus (MRSA) [2]. This acetate salt form enhances solubility and formulation flexibility for parenteral research applications [3].

Prodrug activation Hydrolyzed to active ceftaroline by plasma phosphatases
PBP2a targeting Binds PBP2a of MRSA for bactericidal research
Formulation Water-soluble acetate salt for parenteral research use

Why Ceftaroline Fosamil Is Irreplaceable


Generic substitution fails for ceftaroline fosamil because its active moiety, ceftaroline, is the only FDA-approved β-lactam capable of binding to and inhibiting PBP2a, the altered penicillin-binding protein that confers methicillin resistance in Staphylococcus aureus [1]. Unlike earlier cephalosporins (e.g., ceftriaxone) which lack clinically meaningful anti-MRSA activity, and unlike glycopeptides (e.g., vancomycin) which have limited tissue penetration, ceftaroline's unique ethoxyimino side-chain enables allosteric opening of the PBP2a active site [2]. This mechanism translates into quantifiable in vitro and in vivo differentiation against key comparators, as detailed below.

Ceftaroline fosamil (PBP2a-active, MRSA)
Ceftriaxone / earlier cephalosporins
Lack MRSA activity; PBP2a binding absent
Vancomycin / glycopeptides
Different tissue penetration profile; distinct mechanism

Ceftaroline Fosamil: Quantitative Evidence


MDR S. pneumoniae Potency vs. Ceftriaxone

Against 6,958 S. pneumoniae isolates collected from 163 U.S. medical centers (2009-2012), ceftaroline demonstrated an 8-fold greater potency than ceftriaxone against multidrug-resistant (MDR) strains [1]. The MIC50/MIC90 for ceftaroline was 0.06/0.25 μg/mL (100% susceptible) compared to ceftriaxone's 0.5/2 μg/mL [1]. Against all isolates, ceftaroline was 16-fold more potent than ceftriaxone (MIC50/MIC90 ≤0.25/2 μg/mL) [1].

MDR S. pneumoniae MIC90
Head-to-head
Ceftaroline 0.06/0.25 μg/mL
vs. Ceftriaxone 0.5/2 μg/mL
Reported 8-fold lower MIC; supports resistance research
6,958 isolates; CLSI broth microdilution
Antimicrobial resistance Streptococcus pneumoniae MIC90 Multidrug-resistant

Anti-MRSA Activity in Global Surveillance

In a 5-year AWARE surveillance program encompassing 84,704 clinical isolates from 191 U.S. medical centers, ceftaroline inhibited all S. aureus isolates at ≤2 μg/mL and exhibited an MIC90 of 1 μg/mL against MRSA, with 97.6% of MRSA strains classified as susceptible [1]. In the Asia-Pacific and South Africa 2010 surveillance (2,351 isolates), ceftaroline's MIC50/90 against MRSA was 1/2 μg/mL with 80.6% susceptibility [2]. This contrasts sharply with ceftriaxone, which lacks clinically useful anti-MRSA activity.

Global MRSA Surveillance
Cross-study
MIC90 1 μg/mL (U.S.)
vs. Ceftriaxone >32 μg/mL
Supports MRSA screening context
97.6% susceptible; AWARE surveillance
MRSA AWARE surveillance MIC90 Staphylococcus aureus

Non-Inferiority to Vancomycin Regimen in cSSTI

In a Phase III trial of ceftaroline fosamil 600 mg every 8 h versus vancomycin plus aztreonam in patients with complicated skin and soft tissue infections (cSSTI) with systemic inflammation or comorbidities, clinical cure rates demonstrated non-inferiority [1]. In the modified intent-to-treat (MITT) population, cure rates were 78.3% for ceftaroline fosamil vs. 79.2% for vancomycin plus aztreonam (difference -1.0%, 95% CI -6.9, 5.4) [1]. In the clinically evaluable population, rates were 86.6% vs. 85.3% (difference 1.3%, 95% CI -4.3, 7.5) [1].

cSSTI Test-of-Cure
Trial context
78.3% vs. 79.2% (MITT)
Difference −1.0% (95% CI −6.9, 5.4)
Reported comparator endpoint; non-inferiority context
Phase III; ceftaroline 600 mg q8h vs. vancomycin+aztreonam
cSSTI vancomycin clinical trial non-inferiority

CAP Cure Rates vs. Ceftriaxone

In the FOCUS 1 Phase III trial, ceftaroline fosamil 600 mg q12h demonstrated a clinical cure rate of 86.6% vs. 78.2% for ceftriaxone 1g q24h in the clinically evaluable (CE) population, a difference of 8.4% (95% CI 1.4-15.4) [1]. For CAP caused specifically by S. pneumoniae, cure rates were 88.9% vs. 66.7%, a 22.2% absolute difference [1]. In a Chinese subset analysis (N=302), cure rates were 76.2% vs. 61.0%, a 15.2% difference (95% CI 2.5-27.6), meeting both non-inferiority and superiority criteria [2].

CAP Cure Rate vs. Ceftriaxone
Trial context
86.6% vs. 78.2% (CE); +8.4% (95% CI 1.4–15.4)
Supports CAP model endpoint comparison
FOCUS 1 trial; S. pneumoniae cure 88.9% vs. 66.7%
Community-acquired pneumonia ceftriaxone FOCUS trial clinical cure

Synergy in E. faecalis vs. Ceftriaxone Combinations

In time-kill assays with 16 clinical E. faecalis blood isolates, ampicillin or penicillin plus ceftaroline demonstrated synergy and maintained bactericidal activity against borderline-PRASEF isolates (penicillin MIC 4-8 μg/mL), whereas ampicillin or penicillin plus ceftriaxone showed decreased synergy and activity [1]. Ceftaroline-based combinations more frequently achieved the ≥2-log10 CFU/mL reduction criterion for synergy [1].

E. faecalis Synergy
Head-to-head
Ceftaroline combos maintained synergy
vs. Ceftriaxone combos decreased
Supports combination study endpoint context
16 blood isolates; synergy criterion ≥2-log10 CFU/mL
Enterococcus faecalis synergy endocarditis borderline-PRASEF

Pharmacokinetics and Protein Binding

Ceftaroline fosamil is rapidly and completely hydrolyzed to active ceftaroline upon intravenous administration [1]. Ceftaroline exhibits low plasma protein binding of 15-28%, which is substantially lower than that of ceftriaxone (85-95%) [2]. This lower protein binding correlates with a higher free (unbound) fraction available for antimicrobial activity [2]. The terminal half-life is approximately 2.6 hours with linear pharmacokinetics and no accumulation with multiple dosing [1].

Protein Binding
Class-level
15–28% bound
vs. Ceftriaxone 85–95%
Supports free-fraction interpretation; analytical context
Healthy volunteer PK studies; linear kinetics
Pharmacokinetics prodrug plasma protein binding half-life

Ceftaroline Fosamil Research Applications


MDR S. pneumoniae Research

Given its 8-fold potency advantage over ceftriaxone against MDR S. pneumoniae (MIC50/90 of 0.06/0.25 μg/mL vs. 0.5/2 μg/mL), ceftaroline fosamil is the preferred cephalosporin for in vitro susceptibility studies and pharmacodynamic modeling targeting drug-resistant pneumococcal strains [1].

In Vitro and In Vivo MRSA Models

With an MIC90 of 1 μg/mL against MRSA and 97.6% susceptibility in large surveillance datasets, ceftaroline fosamil provides reliable anti-MRSA activity for studies where earlier cephalosporins (e.g., ceftriaxone) are ineffective [1][2]. It is suitable as a comparator or test agent in MRSA animal models and biofilm studies [3].

cSSTI Research Protocols

Based on Phase III trial data demonstrating non-inferiority to vancomycin plus aztreonam (clinical cure rates of 78.3% vs. 79.2% in the MITT population), ceftaroline fosamil can be employed as a monotherapy comparator in cSSTI clinical or preclinical research, particularly in protocols seeking to evaluate single-agent regimens [4].

E. faecalis Combination Therapy Studies

Ceftaroline-based combinations maintain synergy and bactericidal activity against borderline-PRASEF isolates where ceftriaxone-based combinations fail, making ceftaroline fosamil a research tool for investigating novel dual β-lactam regimens for enterococcal endocarditis and bloodstream infections [5].

Application
Selection Property
Validation Focus
MDR S. pneumoniae susceptibility studies
Lower MIC90 vs. ceftriaxone
Resistant-strain endpoint review
MRSA in vitro / in vivo models
MRSA MIC endpoint
Biofilm and animal model validation
Complicated skin infection models
Monotherapy comparator response
Comparator endpoint context (non-inferiority)
E. faecalis combination models
Synergy with β-lactams
Bactericidal endpoint in borderline-PRASEF strains

Technical Documentation Hub

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48 linked technical documents
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